Barium cyanide

Description

Properties

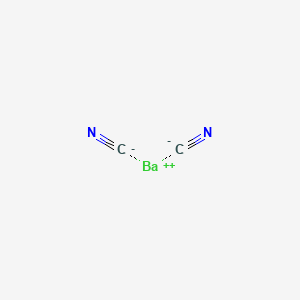

IUPAC Name |

barium(2+);dicyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ba/c2*1-2;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLSXXHOHZUADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BaN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023895 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-62-1 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X6NA0R43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barium Cyanide: Chemical Identity and Molar Mass

Barium cyanide is an inorganic chemical compound with the formula Ba(CN)₂.[1][2] It is a white crystalline salt synthesized from the reaction of hydrogen cyanide and barium hydroxide.[1]

Chemical Formula

The chemical formula for this compound is Ba(CN)₂ .[1][2] This formula indicates that each molecule of this compound consists of one barium ion (Ba²⁺) and two cyanide ions (CN⁻). The barium atom carries a +2 charge, while each cyanide polyatomic ion has a -1 charge.[3] To achieve a neutral compound, two cyanide ions are required to balance the charge of a single barium ion.[3]

Molar Mass

The molar mass of this compound is approximately 189.36 g/mol .[1][4][5] This value is calculated by summing the atomic masses of its constituent atoms.

The calculation is as follows:

-

Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol [7]

Adding these values together gives the total molar mass of the compound.[7]

| Element | Symbol | Quantity | Molar Mass ( g/mol ) | Total Mass ( g/mol ) |

| Barium | Ba | 1 | 137.33[6][9] | 137.33 |

| Carbon | C | 2 | 12.01[8][10] | 24.02 |

| Nitrogen | N | 2 | 14.01 | 28.02 |

| Total | Ba(CN)₂ | 189.37 |

Note: Slight variations in molar mass values can occur due to rounding of atomic masses.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. gauthmath.com [gauthmath.com]

- 4. americanelements.com [americanelements.com]

- 5. echemi.com [echemi.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. ck12.org [ck12.org]

- 9. webqc.org [webqc.org]

- 10. webqc.org [webqc.org]

- 11. m.youtube.com [m.youtube.com]

Technical Guide to the Physical Properties of Crystalline Barium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of white crystalline barium cyanide, Ba(CN)₂. It is intended to serve as a key resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in various applications, including as a precursor in complex syntheses or in metallurgical processes. This document consolidates critical data on its physical characteristics, chemical behavior, and the experimental methodologies used for their determination. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, key chemical pathways are visualized to facilitate a deeper understanding of the compound's reactivity.

Introduction

This compound, with the chemical formula Ba(CN)₂, is an inorganic salt that presents as a white crystalline powder.[1][2][3][4] It is a highly toxic compound due to the presence of both the barium cation (Ba²⁺) and the cyanide anion (CN⁻). Its synthesis is typically achieved through the reaction of barium hydroxide (B78521) with hydrocyanic acid, followed by crystallization from the solution.[1][2] While its primary applications are in electroplating and metallurgy, a thorough understanding of its physical and chemical properties is paramount for its safe handling, storage, and use in any research or industrial setting.[4] This guide focuses on the intrinsic physical characteristics that define its behavior under various conditions.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values have been compiled from various sources to provide a robust dataset for scientific reference.

Quantitative Data Summary

| Property | Value | Citation(s) |

| Molecular Formula | Ba(CN)₂ | [1][5][6] |

| Molar Mass | 189.36 g/mol | [1][3][4][6] |

| Appearance | White crystalline powder | [1][2][3][4] |

| Melting Point | 600 °C (873 K) | [1][2] |

| Boiling Point | A boiling point of 42.5°C has been reported, but this is likely anomalous or refers to a solution, as it is inconsistent with the high melting point of the solid. | [4] |

| Density | 3.52 g/cm³ | [1] |

| Solubility in Water | 80 g/100 mL at 14 °C | [1][2][3][4] |

| Solubility in Ethanol | Soluble | [1][4] |

| Heat of Combustion | 2.605 x 10⁷ J/kg | [4] |

| Heat of Solution | 2.619 x 10⁶ J/kg (exothermic) | [4] |

Crystal Structure

This compound crystallizes in the trigonal crystal system.[1] Detailed structural analysis has identified its space group and lattice parameters, which are crucial for understanding its solid-state properties and for crystallographic studies.

| Crystal System | Space Group | Lattice Parameters (Conventional) | Citation(s) |

| Trigonal | R-3c | a = 15.19 Å, b = 15.19 Å, c = 7.53 Åα = 90°, β = 90°, γ = 120° | [1] |

Chemical Reactivity and Pathways

This compound exhibits reactivity characteristic of inorganic cyanides. It is stable under anhydrous conditions but reacts with atmospheric components and acids.

-

Synthesis: The primary method for preparing this compound is the neutralization reaction between barium hydroxide and hydrocyanic acid.[1][2]

-

Decomposition in Air: It slowly reacts with water and carbon dioxide in the air to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2]

-

Reaction with Acids: In the presence of acids, it rapidly decomposes to liberate hydrogen cyanide gas.[4]

-

Thermal Decomposition with Steam: When heated to 300°C in the presence of steam, it decomposes to yield barium formate (B1220265) and ammonia.[2]

Visualization of Chemical Pathways

The following diagrams illustrate the key chemical reactions involving this compound.

Experimental Protocols for Property Determination

The determination of the physical properties of crystalline solids like this compound requires standardized experimental procedures. The following sections outline the general methodologies. Note: Due to the extreme toxicity of this compound, all procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, indicating the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes liquid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The sample must be well-compacted to ensure uniform heating.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated rapidly to about 20°C below the expected melting point (600°C). c. The heating rate is then reduced to a slow rate (e.g., 1-2°C per minute) to ensure thermal equilibrium. d. The temperature at the onset of melting (first visible liquid) and the temperature at which the sample is completely molten are recorded. This range is the melting point.

Solubility Determination

This protocol determines the mass of solute that can dissolve in a given volume of solvent at a specified temperature.

-

Preparation: A saturated solution of this compound is prepared by adding an excess of the solid to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath (e.g., 14°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: a. Agitation is stopped, and the excess solid is allowed to settle. b. A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid. c. The mass of the dissolved this compound in the aliquot is determined. This can be done by evaporating the solvent and weighing the residue, or through analytical techniques such as titration or atomic absorption spectroscopy for the barium ion. d. The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Density Determination (Gas Pycnometry)

Gas pycnometry is a standard method for determining the true density of a powdered solid by measuring the volume of the solid material, excluding any pore space.

-

Apparatus: A helium pycnometer is used. Helium is chosen as the analysis gas because its small atoms can penetrate fine pores and it behaves as an ideal gas.

-

Calibration: The instrument is calibrated using a standard sphere of a known, precise volume.

-

Procedure: a. A known mass of the dry this compound powder is placed in the sample chamber. b. The chamber is sealed and purged with helium to remove air and moisture. c. The system is pressurized with helium in a reference chamber of known volume. A valve is then opened, allowing the gas to expand into the sample chamber. d. The pressure drop is measured, and using the principles of the ideal gas law (Boyle's Law), the instrument calculates the volume of the solid sample. e. The density is calculated by dividing the mass of the sample by its measured volume.

Crystal Structure Determination (X-ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement within a crystal.

-

Crystal Growth: A high-quality single crystal of this compound with well-defined faces and minimal defects is required. This is typically the most challenging step and can be achieved through slow evaporation or cooling of a saturated solution.

-

Data Collection: a. The single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. b. The crystal is cooled (often to liquid nitrogen temperatures) to reduce thermal vibrations of the atoms. c. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a specific pattern of reflections. d. A detector measures the position and intensity of thousands of these diffracted reflections.

-

Structure Solution and Refinement: a. The diffraction data is processed to determine the unit cell dimensions and the space group symmetry. b. Computational methods are used to solve the "phase problem" and generate an initial electron density map of the crystal's contents. c. An atomic model is built into the electron density map. d. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

Safety and Handling

This compound is classified as a highly toxic substance. Exposure through ingestion, inhalation, or skin contact can be fatal.

-

Toxicity: It is a potent poison. Contact with acids or moisture releases highly toxic hydrogen cyanide gas, which is a chemical asphyxiant. Barium compounds are also toxic, affecting muscle function.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles. Respiratory protection may be required.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It must be stored away from acids, acid salts, and oxidizing agents.

-

Spills: In case of a spill, evacuate the area. Wearing full PPE, collect the material in a sealed container for disposal as hazardous waste. Do not use water for cleanup as it can generate HCN gas.

This guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols when handling this compound.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound | 542-62-1 [chemicalbook.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Barium cyanide in water and ethanol

An In-depth Technical Guide to the Solubility of Barium Cyanide in Water and Ethanol

This technical guide provides a comprehensive overview of the solubility of this compound in water and ethanol, intended for researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound, with the chemical formula Ba(CN)₂, is a white crystalline solid.[1][2] It is known to be highly toxic and is used in processes such as electroplating and metallurgy.[1][3] An understanding of its solubility in various solvents is critical for its application, handling, and for the development of safety and disposal protocols. This guide focuses on its solubility in two common solvents: water and ethanol. When dissolved in water, this compound dissociates into barium ions (Ba²⁺) and cyanide ions (CN⁻).[4] The cyanide ion can then react with water in a hydrolysis equilibrium to form hydrocyanic acid (HCN) and hydroxide (B78521) ions (OH⁻), resulting in a basic solution.[4][5]

Quantitative Solubility Data

The solubility of this compound has been determined in both water and aqueous ethanol. The available quantitative data are summarized in the tables below. It is important to note that this compound reacts slowly with water and carbon dioxide in the air to produce highly toxic hydrogen cyanide gas.[1]

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 14 | 80.0 |

Data sourced from multiple references.[1][2][3]

Table 2: Solubility of this compound in Ethanol

| Solvent Composition | Temperature (°C) | Solubility ( g/100 mL) |

| 70% Ethanol (aqueous) | 14 | 18.0 |

Data sourced from multiple references.[2][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound at various temperatures. This method is based on the principle of creating a saturated solution at an elevated temperature and then determining the temperature at which crystallization begins upon cooling.

Objective: To determine the solubility of this compound in a given solvent (water or ethanol) as a function of temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (deionized water or absolute ethanol)

-

Large test tube (e.g., 25 x 200 mm)

-

Digital thermometer with 0.1 °C resolution

-

Stirring rod (glass or magnetic stirrer with a small stir bar)

-

Water bath (beaker with water on a hot plate)

-

Buret for precise solvent addition

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10.00 g) and transfer it to the large test tube.

-

Initial Solvent Addition: Using a buret, add a precise volume of the solvent (e.g., 10.00 mL) to the test tube containing the this compound.

-

Heating and Dissolution: Place the test tube in a water bath and begin heating. Stir the mixture continuously until all the this compound has dissolved.

-

Cooling and Observation: Once all the solid has dissolved, remove the test tube from the water bath. Allow the solution to cool slowly while continuing to stir.

-

Crystallization Point Determination: Carefully observe the solution as it cools. Record the temperature at the very first sign of crystal formation. This temperature represents the saturation point for the solution of that specific concentration.

-

Subsequent Data Points:

-

Add another precise volume of the solvent (e.g., 2.00 mL) to the test tube.

-

Heat the solution again in the water bath until all crystals are redissolved.

-

Repeat the cooling and observation process (steps 4 and 5) to determine the new saturation temperature.

-

-

Data Collection: Repeat step 6 to obtain a series of data points, each corresponding to a different concentration and its saturation temperature.

-

Calculation of Solubility: For each data point, calculate the solubility in grams per 100 mL of solvent. The mass of the solute is known, and the volume of the solvent has been recorded at each step.

-

Data Plotting: Plot the calculated solubility ( g/100 mL) on the y-axis against the temperature (°C) on the x-axis to generate a solubility curve.

Safety Precautions: this compound is extremely toxic. All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles. Procedures should be in place for the safe disposal of this compound waste.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a salt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 542-62-1 [m.chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. Table 4-2, Physical and Chemical Properties of Barium and Barium Compoundsa - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Barium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium cyanide (Ba(CN)₂), an inorganic salt with significant applications in electroplating and various chemical syntheses, exhibits notable solid-state chemistry, including the existence of multiple crystalline forms or polymorphs. Understanding the crystal structure and polymorphic behavior of this compound is crucial for controlling its physical and chemical properties, ensuring consistency in its applications, and for advancing materials science. This technical guide provides a comprehensive overview of the known crystal structures of this compound, detailing both experimentally determined and theoretically predicted polymorphs. It includes a thorough presentation of crystallographic data, detailed experimental protocols for synthesis and characterization, and visualizations of experimental workflows and structural relationships.

Introduction

This compound is a white crystalline solid that is highly soluble in water.[1][2] It is primarily synthesized through the reaction of barium hydroxide (B78521) with hydrocyanic acid.[1][2] The compound is known for its high toxicity due to the cyanide ions. From a materials science perspective, the arrangement of barium cations (Ba²⁺) and cyanide anions (CN⁻) in the solid state dictates its macroscopic properties. The study of this compound's crystal structure and polymorphism provides insights into ion packing, coordination environments, and the potential for phase transitions under different thermodynamic conditions.

Crystal Structure and Polymorphism of this compound

This compound is known to exist in at least one experimentally confirmed crystal structure, with several other polymorphs predicted through computational studies.[3][4] This polymorphism, or the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit different stabilities, dissolution rates, and other key properties.

Experimentally Determined Trigonal Polymorph (R-3c)

The most well-characterized polymorph of this compound crystallizes in the trigonal space group R-3c.[3] This structure was determined through single-crystal X-ray diffraction.

Crystal Data and Structure Refinement:

| Parameter | Value |

| Empirical Formula | Ba(CN)₂ |

| Formula Weight | 189.36 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a (Å) | 15.19 |

| c (Å) | 7.53 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1503.99 |

| Z | 18 |

Data sourced from the Materials Project, based on the work of Berger and Schnick, 1994.[3]

In this structure, the barium ion (Ba²⁺) is coordinated to six nitrogen atoms from the cyanide ligands, forming a distorted coordination environment. The cyanide ions (CN⁻) are essentially linear.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters:

| Atom | Wyckoff Site | x | y | z |

| Ba | 18e | 0.210142 | 0 | 1/4 |

| C | 18e | 0.216281 | 0 | 3/4 |

| N | 36f | 0.475489 | 0.093277 | 0.942201 |

Fractional atomic coordinates for the R-3c structure.[3]

Theoretically Predicted Polymorphs

First-principles calculations have predicted the potential stability of several other polymorphs of this compound.[4] While these have not been experimentally synthesized, their predicted structures provide valuable targets for future synthetic efforts and a deeper understanding of the Ba(CN)₂ potential energy landscape.

Summary of Predicted this compound Polymorphs:

| Space Group | Crystal System | Lattice Parameters (Å, °) | Notes on Coordination |

| P-43m | Cubic | a = 7.753 | Tetrahedral coordination of Ba²⁺ with four nitrogen atoms from CN⁻ groups. |

| P4₂nm | Tetragonal | a = 7.754, c = 7.749 | Distorted tetrahedral geometry with mixed carbon/nitrogen coordination. |

| R3m | Trigonal | a = 5.749, α = 51.69 | Trigonal structure with Ba²⁺ in a square antiprism of nitrogen atoms. |

Data from first-principles calculations.[4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallographic analysis of the trigonal polymorph of this compound, as reported by Berger and Schnick (1994).[3]

Synthesis of Trigonal this compound (R-3c)

This synthesis route utilizes the reaction of barium nitride (Ba₃N₂) with an excess of melamine (B1676169) (C₃H₆N₆) under an inert atmosphere.

Materials and Equipment:

-

Barium nitride (Ba₃N₂)

-

Melamine (C₃H₆N₆)

-

Tungsten crucible

-

Tube furnace with argon atmosphere control

-

Ball mill

Procedure:

-

A stoichiometric mixture of barium nitride and an excess of melamine is prepared.

-

The reactants are homogenized in a ball mill.

-

The homogenized mixture is placed in a tungsten crucible.

-

The crucible is heated in a tube furnace under a flowing argon atmosphere according to the following temperature program:

-

Heat to 220 °C and hold for two days.

-

Increase the temperature to 740 °C and hold for another two days.

-

-

The product, a colorless powder of microcrystalline this compound, is obtained after cooling to room temperature.

Single Crystal Growth

Single crystals of the trigonal polymorph suitable for X-ray diffraction can be grown by annealing the microcrystalline product.

Procedure:

-

The microcrystalline this compound powder obtained from the synthesis step is placed in a suitable container (e.g., a tungsten crucible).

-

The sample is annealed at 740 °C for five days under an inert atmosphere.

-

After the annealing period, the furnace is slowly cooled to room temperature to allow for the formation of single crystals.

Crystallographic Analysis

The crystal structure of the synthesized this compound is determined using single-crystal X-ray diffraction.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)

Data Collection and Structure Solution:

-

A suitable single crystal is selected and mounted on the diffractometer.

-

Intensity data is collected at room temperature.

-

The structure is solved using Patterson methods and refined by full-matrix least-squares on F².

Visualizations

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and characterization of trigonal this compound.

Caption: Relationship between the experimentally determined and theoretically predicted polymorphs of this compound.

Conclusion

The crystal chemistry of this compound is characterized by the existence of a well-defined trigonal polymorph (R-3c) and the theoretical prediction of several other stable crystalline forms. The detailed understanding of the synthesis, crystal growth, and structural characterization of the known polymorph provides a solid foundation for further research into this system. Future work should focus on the experimental realization of the predicted polymorphs and the investigation of potential phase transitions between the different crystalline forms. Such studies will be invaluable for the targeted design and application of this compound in various technological fields.

References

- 1. [PDF] Syntheses, crystal structures, and vibrational spectroscopic properties of MgCN2, SrCN2, and BaCN2 | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Thermal Decomposition Pathway of Barium Cyanide

Disclaimer: A comprehensive search for detailed experimental studies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) specifically for the thermal decomposition of barium cyanide (Ba(CN)₂), did not yield in-depth technical papers with quantitative data or established decomposition pathways in an inert atmosphere. The following guide is constructed based on general chemical principles and publicly available safety and material data. The experimental protocols described are generalized methodologies for this type of analysis and are not from specific studies on this compound.

Introduction

This compound is a white crystalline inorganic compound with the formula Ba(CN)₂.[1] It is recognized for its high toxicity and is primarily used in electroplating and other metallurgical processes.[1] Understanding its thermal stability and decomposition pathway is crucial for safe handling, storage, and for predicting its behavior in high-temperature environments, including fire scenarios. This guide summarizes the known thermal behavior of this compound and outlines the standard experimental methodologies used to study the thermal decomposition of such materials.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Ba(CN)₂ | [1] |

| Molar Mass | 189.36 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 600 °C (1112 °F; 873 K) | [1] |

| Solubility in Water | 80 g/100 mL at 14 °C | [1] |

Known Thermal Decomposition Behavior

-

Decomposition in the Presence of Steam: When heated to 300°C in the presence of steam, this compound decomposes to yield barium formate (B1220265) and ammonia.[1]

-

Decomposition in Air/Fire: In the presence of air or in a fire, this compound is expected to decompose, producing toxic fumes. These fumes include cyanides and oxides of nitrogen.[2] Barium oxides are also cited as a combustion product.

It is important to note that this compound can react with water and carbon dioxide in the air, which can lead to the slow production of highly toxic hydrogen cyanide gas even at ambient temperatures.[1]

Postulated Thermal Decomposition Pathway

Without specific experimental data, a definitive decomposition pathway cannot be established. However, based on the chemistry of similar inorganic cyanides, a hypothetical pathway in an inert atmosphere can be proposed. This pathway would need to be verified experimentally.

The logical flow of a potential decomposition is visualized in the following diagram.

Caption: Postulated thermal decomposition pathway of this compound.

Recommended Experimental Protocols for Elucidation of the Decomposition Pathway

To fully characterize the thermal decomposition pathway of this compound, a series of analytical techniques should be employed. The following are standard experimental protocols for such an investigation.

5.1 Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

-

Objective: To determine the temperature ranges of decomposition events, the corresponding mass losses, and to identify the gaseous products evolved.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The heating is performed under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.

-

The mass of the sample is recorded as a function of temperature.

-

The gas evolved from the sample chamber is simultaneously analyzed by a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the decomposition products in real-time.

-

5.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of phase transitions (like melting) and to determine whether decomposition events are endothermic or exothermic.

-

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an inert sample pan (e.g., aluminum or gold-plated copper).

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC furnace.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

5.3 X-ray Diffraction (XRD) Analysis of Residues

-

Objective: To identify the crystalline phases of the solid residue remaining after decomposition at various temperatures.

-

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to the end of decomposition stages identified by TGA.

-

The heating is performed in a tube furnace under an inert atmosphere.

-

After cooling to room temperature under the inert atmosphere, the solid residues are analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with databases (e.g., ICDD) to identify the crystalline compounds present.

-

Conclusion

While the complete thermal decomposition pathway of this compound in an inert atmosphere is not well-documented in publicly available literature, established analytical techniques can be employed to elucidate this process. Based on general chemical knowledge, it is known to decompose under heat, especially in the presence of moisture or air, producing highly toxic gases. A comprehensive study utilizing TGA-EGA, DSC, and XRD would be necessary to provide a definitive understanding of its thermal degradation mechanism, intermediate products, and final residues. Such data would be invaluable for ensuring the safe handling and management of this compound.

References

An In-depth Technical Guide on the Reactivity of Barium Cyanide with Atmospheric CO₂ and Moisture

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical reactivity of barium cyanide (Ba(CN)₂) when exposed to atmospheric moisture and carbon dioxide. It details the hydrolysis and carbonation reactions, the resulting products, and the significant toxicological hazards associated with this compound. The guide includes tabulated chemical and physical data for easy reference, a proposed experimental workflow for kinetic analysis, and diagrams illustrating the reaction pathways. The primary focus is on the degradation pathway that leads to the formation of barium hydroxide (B78521), highly toxic hydrogen cyanide gas, and subsequently, the precipitation of barium carbonate. This information is critical for the safe handling, storage, and risk assessment of this compound in a laboratory or industrial setting.

Chemical and Physical Properties of this compound

This compound is a white crystalline solid that is highly soluble in water and soluble in ethanol.[1][2] Its fundamental properties are summarized in the table below. The compound is stable under anhydrous conditions but decomposes upon exposure to air.[2][3]

| Property | Value | Reference |

| Chemical Formula | Ba(CN)₂ | [4] |

| Molar Mass | 189.362 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 600 °C (1,112 °F; 873 K) | [4] |

| Solubility in Water | 80 g/100 mL at 14 °C | |

| IUPAC Name | Barium dicyanide | [4] |

Reaction with Atmospheric Moisture: Hydrolysis

When exposed to moisture, this compound undergoes a slow hydrolysis reaction.[2][3] The cyanide ion (CN⁻), being the conjugate base of the weak acid hydrogen cyanide (HCN), reacts with water.[5][6] This equilibrium reaction produces barium hydroxide (Ba(OH)₂) and hydrogen cyanide (HCN) gas.[5]

Chemical Equation: Ba(CN)₂(s) + 2H₂O(l) ⇌ Ba(OH)₂(aq) + 2HCN(g)

The most significant consequence of this reaction is the liberation of hydrogen cyanide, an extremely toxic, flammable gas with the characteristic odor of bitter almonds.[7] This slow decomposition in air is a primary safety concern for the storage and handling of this compound.[1][2][3]

Reaction with Atmospheric Carbon Dioxide

The hydrolysis product, barium hydroxide, is a strong base and readily reacts with acidic gases like atmospheric carbon dioxide (CO₂).[8][9][10] This is a classic acid-base neutralization reaction that forms barium carbonate (BaCO₃) and water.[9][10][11]

Chemical Equation: Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)

Barium carbonate is a stable white solid that is insoluble in water, causing it to precipitate out of the solution.[12] This reaction effectively sequesters the barium ion into a stable, solid-state form.

Overall Atmospheric Degradation Pathway

The reactivity of this compound in the atmosphere is a two-step process. First, hydrolysis with ambient moisture produces barium hydroxide and toxic hydrogen cyanide gas. Subsequently, the barium hydroxide reacts with atmospheric carbon dioxide to form an insoluble barium carbonate precipitate.

Caption: Reaction pathway of Ba(CN)₂ with atmospheric moisture and CO₂.

Experimental Protocols

Proposed Experimental Workflow:

The objective of such an experiment would be to determine the rate of hydrogen cyanide evolution and barium carbonate formation under controlled atmospheric conditions.

-

Chamber Setup: A sample of this compound is placed in a sealed environmental chamber with controlled temperature, humidity (H₂O concentration), and CO₂ levels.

-

Atmospheric Monitoring: The concentration of HCN gas in the chamber's headspace is continuously monitored using a gas sensor (e.g., electrochemical or infrared).

-

Solid-Phase Analysis: At discrete time intervals, the solid sample is analyzed using techniques like X-ray Diffraction (XRD) to identify the crystalline phases (Ba(CN)₂, BaCO₃) and quantify their relative amounts. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to track the disappearance of the cyanide peak and the appearance of the carbonate peak.

-

Data Analysis: The collected data is used to model the reaction kinetics, determining the reaction order and rate constants with respect to humidity and CO₂ concentration.

Caption: Proposed experimental workflow for kinetic analysis.

Safety and Handling Considerations

The primary hazard associated with this compound is its high toxicity and its reaction with moisture and acids to produce deadly hydrogen cyanide gas.[2][7]

| Hazard Type | Description | Reference |

| Inhalation/Ingestion | Highly toxic. Can cause weakness, headache, confusion, nausea, and in high concentrations, paralysis, respiratory arrest, and death. | [7][13][14] |

| Skin Contact | Toxic by skin absorption, especially through open wounds. Can cause rash and itching. | [7] |

| Reactivity | Reacts with water and CO₂ to produce toxic HCN gas. Reacts violently with acids and acid salts to immediately form flammable and toxic HCN gas.[3] Can explode if fused with metal chlorates, perchlorates, or nitrates.[2][7] | |

| Fire Hazard | While not combustible itself, its decomposition products are. Fires involving this compound produce toxic gases, including hydrogen cyanide and nitrogen oxides. | [7][13] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Store in a cool, dry place in a tightly sealed container, away from acids, acid salts, and oxidizing agents.[3][15]

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] In case of inadequate ventilation, respiratory protection is required.[15]

References

- 1. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 542-62-1 [chemicalbook.com]

- 3. This compound | CAS#:542-62-1 | Chemsrc [chemsrc.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. brainly.com [brainly.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 9. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 10. webqc.org [webqc.org]

- 11. ck12.org [ck12.org]

- 12. quora.com [quora.com]

- 13. nj.gov [nj.gov]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. chemos.de [chemos.de]

Barium cyanide CAS number and chemical identifiers

This document provides a comprehensive technical overview of barium cyanide (Ba(CN)₂), intended for researchers, scientists, and professionals in drug development and related fields. It covers the compound's chemical identifiers, physicochemical properties, synthesis protocols, and key reactions.

Core Chemical Identifiers and Properties

This compound is an inorganic compound with the formula Ba(CN)₂.[1] It is a white crystalline solid that is highly toxic.[2] The primary route of synthesis involves the reaction of barium hydroxide (B78521) with hydrogen cyanide.[1]

Chemical Identity

| Identifier Type | Value |

| CAS Number | 542-62-1[1][3] |

| IUPAC Name | Barium dicyanide[1] |

| PubChem CID | 10961[1] |

| EC Number | 208-882-3[1] |

| UNII | 62X6NA0R43[1] |

| ChemSpider ID | 10496[1] |

| InChI | InChI=1S/2CN.Ba/c21-2;/q2-1;+2[1] |

| SMILES | [C-]#N.[C-]#N.[Ba+2][2] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂BaN₂[4] |

| Molar Mass | 189.36 g/mol [1] |

| Appearance | White crystalline powder[1][5] |

| Melting Point | 600 °C (1,112 °F; 873 K)[1] |

| Solubility in Water | 80 g/100 mL at 14 °C[1] |

| Solubility | Soluble in ethanol[1] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the neutralization reaction between barium hydroxide and hydrocyanic acid.[5]

Reaction: Ba(OH)₂ + 2HCN → Ba(CN)₂ + 2H₂O[1]

Methodology:

-

A saturated solution of barium hydroxide is prepared by dissolving barium hydroxide octahydrate in deionized water.

-

The solution is placed in an ice bath to control the reaction temperature.

-

Hydrocyanic acid is added slowly to the barium hydroxide solution. The pH should be monitored throughout the addition to ensure the reaction goes to completion.

-

The reaction is exothermic, and the temperature should be carefully controlled.

-

Once the reaction is complete, the resulting solution is evaporated to precipitate the this compound crystals.[5]

-

The crystals are then filtered and dried to yield the final product.[5]

An alternative industrial-scale synthesis involves the high-temperature reaction of barium oxide with carbon in the presence of nitrogen.[5]

Chemical Reactivity and Applications

This compound is used in electroplating and other metallurgical processes.[1] It reacts slowly with water and carbon dioxide in the air to produce highly toxic hydrogen cyanide gas.[1]

Visualized Workflows and Reactions

The following diagrams illustrate the key chemical processes involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (542-62-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 542-62-1 | Benchchem [benchchem.com]

Spectroscopic Analysis of Barium Cyanide: An In-depth Technical Guide

Foreword

This technical guide provides a comprehensive overview of the spectroscopic analysis of Barium Cyanide (Ba(CN)₂). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies for characterizing this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is highly toxic. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Ba(CN)₂ |

| Molar Mass | 189.37 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Soluble |

| Hazards | Highly toxic by ingestion, inhalation, and skin contact. |

Safety Precautions for Handling this compound

This compound is a highly toxic substance and must be handled with extreme caution in a controlled laboratory environment.

Key Safety Measures:

-

Work Area: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas, which can be liberated in the presence of moisture or acids.[1][2]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.[1][2]

-

Waste Disposal: All this compound waste, including contaminated materials, must be treated as hazardous waste and disposed of according to institutional and national regulations.[3]

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

-

Inhalation: Move the individual to fresh air immediately and seek medical attention.[1]

-

The logical workflow for handling this compound safely is depicted in the following diagram.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Barium Cyanide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of publicly available scientific literature reveals no specific experimental data for the thermogravimetric analysis (TGA) of barium cyanide (Ba(CN)₂). Due to its extreme toxicity and reactivity, detailed thermal decomposition studies are not widely published. This guide, therefore, provides a comprehensive framework based on established principles of thermal analysis, the known chemistry of cyanides and barium compounds, and best practices for handling hazardous materials. It outlines a proposed experimental protocol and discusses potential decomposition pathways.

Introduction to this compound and Thermogravimetric Analysis

This compound (Ba(CN)₂) is a white, crystalline inorganic compound that is highly toxic by ingestion, inhalation, or skin contact.[1][2][3] It is known to be soluble in water and slowly decomposes in the presence of air, water, and carbon dioxide to produce highly toxic hydrogen cyanide gas.[1][4] Understanding the thermal stability and decomposition mechanism of such a compound is critical for safety, handling, and potential applications in controlled chemical synthesis.

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It provides valuable quantitative information about physical and chemical phenomena, including thermal stability, decomposition, and oxidation/reduction reactions.[5][6] A TGA experiment yields a thermogram, a plot of mass versus temperature, which identifies the temperatures at which decomposition events occur and the corresponding mass loss for each step.

Proposed Experimental Protocol for TGA of this compound

Performing TGA on Ba(CN)₂ requires stringent safety protocols due to the potential release of lethal cyanide gas. The following methodology is a proposed protocol based on best practices for air-sensitive and highly toxic materials.

2.1 Safety Precautions

-

Handling: All sample preparation must be conducted inside a certified fume hood or a glovebox with an inert atmosphere to prevent exposure to Ba(CN)₂ dust and its decomposition products.[2]

-

Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a lab coat, chemical splash goggles, and cyanide-rated gloves.[2][7]

-

Gas Management: The TGA exhaust must be scrubbed through a suitable solution (e.g., alkaline hypochlorite) to neutralize any evolved hydrogen cyanide or cyanogen (B1215507) gas.

-

Emergency Preparedness: A cyanide antidote kit must be readily available, and personnel must be trained in its use.

2.2 Instrumentation and Parameters

-

Instrument: A high-precision thermogravimetric analyzer coupled with an evolved gas analysis (EGA) system, such as a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR), is essential for identifying gaseous decomposition products.

-

Crucible: An inert crucible, such as alumina (B75360) (Al₂O₃) or platinum (Pt), should be used.

-

Sample Preparation: A small sample mass (typically 1-5 mg) should be used to minimize the amount of toxic gas produced. The sample should be loaded into the crucible within an inert atmosphere (e.g., a glovebox) to prevent premature decomposition.

-

Purge Gas: High-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min is recommended to study the intrinsic thermal decomposition. For oxidative studies, a precisely controlled flow of synthetic air would be used.

-

Heating Program: A linear heating rate of 10 °C/min is a standard starting point. The temperature range should extend from ambient to approximately 1000 °C to ensure complete decomposition.

-

Data Acquisition: Mass change (%) and temperature (°C) should be continuously recorded. Evolved gas analysis data should be acquired concurrently.

Physicochemical Properties of this compound

While specific TGA data is unavailable, the known physical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | Ba(CN)₂ | [4][8] |

| Molar Mass | 189.36 g/mol | [4] |

| Appearance | White crystalline solid | [1][3][4] |

| Melting Point | 600 °C (1,112 °F; 873 K) | [4] |

| Solubility in Water | 80 g/100 mL (at 14 °C) | [4] |

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound can be expected to follow different pathways depending on the atmosphere. The melting point is reported at 600 °C, suggesting decomposition may occur at or above this temperature.[4]

4.1 Decomposition in an Inert Atmosphere (Nitrogen or Argon)

In the absence of an oxidant, Ba(CN)₂ is likely to decompose into more stable barium compounds and nitrogen- or carbon-containing gases. A plausible multi-step decomposition could involve the formation of barium cyanamide (B42294) (BaCN₂) or barium carbide (BaC₂), analogous to the behavior of other metal cyanides at high temperatures.

-

Pathway A: Formation of Barium Carbide The most direct decomposition could yield barium carbide and nitrogen gas. Ba(CN)₂ (s) → BaC₂ (s) + N₂ (g)

-

Pathway B: Formation of Barium Cyanamide Another possibility is the formation of barium cyanamide, which itself can decompose at higher temperatures. Ba(CN)₂ (s) → BaCN₂ (s) + C (s) 3 BaCN₂ (s) → Ba₃N₂ (s) + 3 C (s) + 2 N₂ (g)

4.2 Decomposition in an Oxidative Atmosphere (Air)

In the presence of air (oxygen), the decomposition products would be oxidized, likely forming barium oxide, carbon dioxide, and nitrogen gas. This process is expected to occur at lower temperatures than decomposition in an inert atmosphere.

-

Oxidative Pathway: 2 Ba(CN)₂ (s) + 5 O₂ (g) → 2 BaO (s) + 4 CO₂ (g) + 2 N₂ (g)

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and potential decomposition pathways.

Caption: Proposed experimental workflow for TGA of this compound.

Caption: Potential thermal decomposition pathways for this compound.

References

- 1. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. This compound | 542-62-1 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. tainstruments.com [tainstruments.com]

- 7. This compound | CAS#:542-62-1 | Chemsrc [chemsrc.com]

- 8. This compound | Ba(CN)2 | CID 6093184 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Theoretical and Computational Studies of Barium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of barium cyanide (Ba(CN)₂). It delves into the structural, electronic, and vibrational properties of Ba(CN)₂ as elucidated by first-principles calculations. This document also presents a general experimental protocol for the synthesis of this compound and detailed methodologies for its characterization using infrared and Raman spectroscopy. All quantitative data from theoretical studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes essential safety and handling information for this highly toxic compound. The logical flow of theoretical calculations and experimental workflows is visualized using Graphviz diagrams.

Introduction

This compound, an inorganic compound with the formula Ba(CN)₂, is a white crystalline solid.[1][2] It is known for its high toxicity, reacting slowly with water and carbon dioxide in the air to produce highly toxic hydrogen cyanide gas.[1][2] Due to its chemical properties, this compound finds applications in processes like electroplating and metallurgy.[2] A thorough understanding of its fundamental properties at the atomic and molecular level is crucial for ensuring its safe handling and for exploring potential new applications.

Theoretical and computational studies, particularly those employing first-principles calculations based on density functional theory (DFT), provide invaluable insights into the material's intrinsic properties. These methods allow for the prediction of crystal structures, electronic band structures, and vibrational modes, which can be correlated with experimental findings. This guide aims to consolidate the current theoretical knowledge on Ba(CN)₂ and provide a practical framework for its synthesis and spectroscopic analysis.

Theoretical and Computational Studies

First-principles calculations are a powerful tool for investigating the properties of materials from fundamental quantum mechanical principles, without the need for empirical parameters. For this compound, these calculations have been employed to predict its stable crystal structures and to understand its electronic and vibrational characteristics.

Computational Methodology

The theoretical data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT).[3] The generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional is typically used for the exchange-correlation functional.[3] The calculations involve geometry optimization of various candidate crystal structures, followed by the computation of their electronic band structures and phonon dispersion curves.

Caption: Workflow for theoretical calculations of Ba(CN)₂ properties.

Crystal Structure

First-principles calculations have explored several candidate crystal structures for Ba(CN)₂. Among the investigated structures, the trigonal R-3m space group has been identified as a stable configuration for Ba(CN)₂ at 0 GPa.[3][4] The calculated lattice parameters for this stable structure are provided in the table below.

Table 1: Theoretical Crystal Structure Data for Ba(CN)₂

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Lattice Constant (a) | 4.95 Å |

| Lattice Constant (c) | 6.88 Å |

| C-N Bond Length | 1.19 Å |

Data sourced from first-principles calculations.[3]

Electronic Properties

The electronic band structure of Ba(CN)₂ in the R-3m structure has been calculated to understand its electrical conductivity. The calculations reveal an indirect band gap, suggesting that this compound is an insulator.[3]

Table 2: Theoretical Electronic Properties of Ba(CN)₂

| Property | Value |

| Band Gap | 4.122 eV |

| Band Gap Type | Indirect |

Data sourced from first-principles calculations.[5]

Vibrational Properties

Phonon dispersion calculations are used to assess the dynamical stability of a crystal structure and to predict its vibrational modes. For the R-3m structure of Ba(CN)₂, the absence of imaginary frequencies in the phonon dispersion curves indicates its dynamical stability at 0 GPa.[3][4] The calculated phonon density of states reveals the characteristic vibrational frequencies of the cyanide ion (C≡N) within the crystal lattice.

Table 3: Theoretical Vibrational Frequencies of Ba(CN)₂

| Vibrational Mode | Frequency (cm⁻¹) |

| C≡N Stretching | ~2142 |

Data sourced from first-principles calculations.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of barium hydroxide (B78521) with hydrocyanic acid.[2]

Reaction: Ba(OH)₂ + 2HCN → Ba(CN)₂ + 2H₂O

Materials and Equipment:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Hydrocyanic acid (HCN) solution

-

Distilled water or petroleum ether

-

Reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus

-

Apparatus for controlled addition of HCN

-

Crystallization dish

-

Filtration apparatus

-

Fume hood and appropriate personal protective equipment (PPE)

Procedure:

-

In a well-ventilated fume hood, dissolve a calculated amount of barium hydroxide octahydrate in distilled water or suspend it in petroleum ether in the reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of hydrocyanic acid solution to the stirred barium hydroxide mixture. Caution: HCN is extremely toxic. This step must be performed with extreme care in a certified fume hood.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the reaction goes to completion.

-

The resulting solution contains dissolved this compound.

-

Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly under reduced pressure or in a desiccator.

-

Collect the resulting white crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold solvent (water or petroleum ether) and dry them under vacuum.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Objective: To identify the vibrational modes of the cyanide ion in Ba(CN)₂.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder for solid samples (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of the synthesized this compound and spectroscopic grade KBr.

-

In an agate mortar, grind a small amount of Ba(CN)₂ (typically 1-2 mg) with about 100-200 mg of KBr.

-

Transfer the finely ground powder into a pellet die.

-

Press the powder under high pressure to form a transparent or translucent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

The characteristic C≡N stretching vibration is expected in the 2000-2200 cm⁻¹ region.

Objective: To obtain complementary vibrational information to IR spectroscopy.

Instrumentation:

-

Raman spectrometer

-

Laser excitation source (e.g., He-Ne laser at 632.8 nm or an Ar-ion laser)

-

Microscope for sample focusing

-

Sample holder for solid samples (e.g., glass slide or capillary tube)

Procedure:

-

Place a small amount of the this compound sample on a glass slide or in a quartz capillary tube.

-

Mount the sample on the microscope stage of the Raman spectrometer.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range, paying close attention to the region around 2000-2200 cm⁻¹ for the C≡N stretching mode.

-

Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio, being careful to avoid sample decomposition due to laser heating.

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme caution.

-

Toxicity: It is toxic by ingestion, inhalation, and skin absorption.[6][7] Exposure can cause severe health effects, including death.[7]

-

Handling: Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from acids and oxidizing agents.[1]

-

Spills: In case of a spill, evacuate the area and wear a chemical protective suit with a self-contained breathing apparatus.[7] Collect the spilled material in a sealed container for disposal as hazardous waste.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of exposure.[1]

-

Conclusion

This technical guide has summarized the key theoretical and computational findings on this compound, providing valuable data on its structural, electronic, and vibrational properties. The presented first-principles calculation results offer a fundamental understanding of this material. While detailed experimental protocols for synthesis and spectroscopy are provided as general guidelines, it is crucial for researchers to adapt and optimize these procedures based on their specific laboratory conditions and safety protocols. The inherent toxicity of this compound necessitates strict adherence to safety and handling procedures. The combination of theoretical predictions and experimental validation is essential for advancing our knowledge of this and other related cyanide compounds.

References

- 1. aksci.com [aksci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Electronic Band Structure and Structural Stability of Al(CN)2 and Si(CN)2 by Density Functional Theory [mdpi.com]

- 6. nj.gov [nj.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

In-depth Technical Guide: Probing the Phase Transitions of Barium Cyanide

For the attention of: Researchers, scientists, and drug development professionals.

Ref: A technical guide on the study of Barium Cyanide (Ba(CN)₂) phase transitions.

Executive Summary

Crystal Structure of this compound at Ambient Conditions

At ambient temperature and pressure, this compound crystallizes in a trigonal crystal system with the space group R-3c.[2] This structure is characterized by a three-dimensional arrangement of barium cations (Ba²⁺) and cyanide anions (CN⁻).[2]

Table 1: Crystallographic Data for Ba(CN)₂ at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Trigonal | [2] |

| Space Group | R-3c | [2] |

| Lattice Parameters | a = b = 15.19 Å, c = 7.53 Å | [2] |

| α = β = 90°, γ = 120° | [2] | |

| Unit Cell Volume | 1503.99 ų | [2] |

Methodologies for the Study of Phase Transitions

The investigation of phase transitions in crystalline solids like this compound typically involves the application of high pressure and variable temperature, coupled with in-situ analytical techniques. The following sections detail the standard experimental and computational protocols.

High-Pressure Experimental Protocols

Pressure-induced phase transitions are commonly investigated using diamond anvil cells (DACs), which can generate extreme pressures on a small sample.

HP-XRD is the primary technique for determining crystal structures under pressure. A powdered sample of Ba(CN)₂ would be loaded into a DAC along with a pressure-transmitting medium (e.g., silicone oil or a noble gas like neon or argon to ensure hydrostatic conditions) and a pressure calibrant (e.g., a ruby sphere). The DAC is then mounted on a synchrotron X-ray beamline, and diffraction patterns are collected at incremental pressure points.

Experimental Workflow for HP-XRD:

References

Quantum Chemical Insights into Barium Cyanide: A Technical Deep Dive

For Immediate Release

This whitepaper provides a comprehensive technical overview of the quantum chemical properties of barium cyanide (Ba(CN)2), targeted towards researchers, scientists, and professionals in the field of drug development and materials science. Leveraging data from advanced first-principles calculations, this document details the structural, electronic, and vibrational characteristics of the most stable crystalline phase of Ba(CN)2.

Introduction

This compound is a white crystalline powder used in metallurgy and electroplating.[1] While its bulk properties are known, a deep understanding of its quantum mechanical characteristics is crucial for predicting its behavior in complex systems and for the rational design of novel materials. This guide summarizes the key findings from density functional theory (DFT) calculations, offering a foundational dataset for further computational and experimental investigations.

Computational Methodology

The data presented herein is derived from first-principles quantum mechanical calculations based on density functional theory (DFT). The Vienna Ab initio Simulation Package (VASP) was employed for the computations.

Calculation Parameters

-

Exchange-Correlation Functional: The generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional was utilized.[2][3]

-

Pseudopotentials: An ultrasoft pseudopotential method was used to describe the interaction between core and valence electrons.[2][3]

-

Energy Cutoff: A plane-wave cutoff energy of 630 eV was applied.

-

k-point Mesh: The Brillouin zone was sampled using a Monkhorst-Pack k-point grid with a spacing of 0.04 Å⁻¹.

-

Convergence Criteria: Geometry optimization was performed using the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm with convergence tolerances set to 5.0 × 10⁻⁶ eV/atom for energy, 0.01 eV/Å for maximum force, and 0.02 GPa for maximum stress.

-

Phonon Calculations: Vibrational properties were determined using the finite displacement method.

The logical workflow for these computational experiments is outlined in the diagram below.

Structural and Electronic Properties

First-principles calculations have identified the most stable crystal structure of this compound at ambient pressure (0 GPa) to be the rhombohedral R3̅m space group. The key structural and electronic parameters for this phase are summarized below.

Structural Data

In the R3̅m structure, each barium atom is coordinated with cyanide ligands. The structure features both linear Ba-C-N arrangements and side-on coordination of the nitrogen atom to other barium centers.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3̅m (No. 166) |

| Lattice Constant (a) | 5.749 Å |

| Lattice Angle (α) | 27.6° |

| Ba-C Bond Length | 2.880 - 2.975 Å |

| Ba-N Bond Length | 2.641 - 2.725 Å |

| C-N Bond Length | ~1.18 Å |

| ∠ACN (linear) | ~170° |

| ∠ANC (side-on) | ~100° |

Table 1: Calculated structural parameters for the R3̅m phase of Ba(CN)2.

Electronic Data

The electronic band structure of Ba(CN)2 in the R3̅m phase indicates that it is a wide-band-gap insulator. The calculated density of states (DOS) reveals that the valence band is primarily composed of C and N p-orbitals, while the conduction band is formed by the empty orbitals of the barium cation and the anti-bonding orbitals of the cyanide group.

| Property | Calculated Value |

| Band Gap Type | Direct (at the Γ point) |

| Band Gap Energy | 4.122 eV |

Table 2: Calculated electronic properties for the R3̅m phase of Ba(CN)2.

The relationship between the computational steps and the resulting data is visualized in the diagram below.

Vibrational Properties

The vibrational properties of Ba(CN)2 were investigated through phonon calculations. The resulting phonon dispersion curves for the R3̅m structure show no imaginary frequencies, confirming its dynamic stability at 0 GPa.

While a detailed table of all vibrational modes is not available in the cited literature, the phonon density of states (DOS) provides insight into the key vibrational characteristics:

-

Low-Frequency Modes: The region below 200 cm⁻¹ is dominated by lattice vibrations involving the heavy barium atoms and collective motions of the cyanide groups.

-

C-N Stretching Mode: A characteristic high-frequency peak corresponding to the C≡N stretching vibration is observed at approximately 2150 cm⁻¹. This mode is largely decoupled from the lower-frequency lattice modes.

The absence of imaginary frequencies in the phonon dispersion spectrum is a critical indicator of the structural stability of the predicted R3̅m phase.

Thermochemical Properties

As of the latest literature review, detailed ab initio calculations of the thermochemical properties, such as the standard enthalpy of formation (ΔHf°), for this compound have not been extensively reported. The primary focus of recent computational studies has been on the solid-state structural, electronic, and vibrational properties. The calculation of formation enthalpies typically requires a different computational protocol, often involving gas-phase calculations of constituent elements and the compound of interest, followed by the application of thermodynamic cycles.

Conclusion

Quantum chemical calculations provide a detailed and fundamental understanding of the properties of this compound at the atomic level. The most stable crystalline phase at ambient conditions is predicted to be the rhombohedral R3̅m structure. This phase is a wide-band-gap insulator with a direct band gap of 4.122 eV. Analysis of the phonon dispersion confirms the dynamic stability of this structure. The presented data offers a robust computational baseline for future research into the applications of this compound and for the development of related inorganic-organic hybrid materials.

References

An In-depth Technical Guide to the Core Characteristics of the Barium-Cyanide Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental characteristics of the Barium-Cyanide (Ba-CN) bond. The information presented herein is a synthesis of theoretical calculations and experimental findings, offering a detailed perspective on the bond's nature, energetics, and spectroscopic signature. This document is intended to serve as a core resource for professionals in research, science, and drug development who require a deep understanding of this inorganic linkage.

Electronic Structure and Bonding

The bonding in barium cyanide (Ba(CN)₂) is predominantly ionic, characterized by the electrostatic attraction between the barium cation (Ba²⁺) and the cyanide anions (CN⁻). The cyanide ion itself is a molecular anion with a strong internal covalent triple bond between the carbon and nitrogen atoms.

First-principles calculations based on Density Functional Theory (DFT) have been employed to elucidate the electronic structure and stable crystal configurations of this compound. These studies indicate that at ambient pressure (0 GPa), the most stable crystal structure for Ba(CN)₂ is the trigonal R3̅m space group. In this configuration, the barium cation is coordinated by multiple cyanide anions.

Quantitative Bond Characteristics

The following tables summarize the key quantitative data regarding the Ba-CN bond, derived from both theoretical calculations and experimental X-ray diffraction studies. It is important to note that the bonding interaction is between the barium cation and the nitrogen or carbon end of the cyanide anion.

Table 1: Ba-CN Bond Lengths

| Data Source | Method | Ba-N Bond Length (Å) | C≡N Bond Length (Å) |

| Theoretical Calculation | DFT (R3̅m structure) | 2.641 - 2.975[1] | 1.150 - 1.200[1] |

| Theoretical Calculation | Materials Project (R3̅c structure) | 2.78 - 2.91[2] | 1.24[2] |

| Experimental | X-ray Diffraction (BaCN₂) | Not explicitly stated, but derivable from crystallographic data | ~1.25[3] |

Table 2: Ba-CN Bond Energy and Vibrational Frequencies

| Property | Data Source | Method | Value |

| Bond Dissociation Energy (Ba-CN) | - | - | No data available in the searched literature |

| C≡N Stretching Frequency | Theoretical Calculation (Phonon DOS) | DFT | 2100 - 2300 cm⁻¹[1] |

| C≡N Stretching Frequency | Experimental | Infrared & Raman Spectroscopy | Asymmetric stretch (ν_as): ~2050 cm⁻¹, Symmetric stretch (ν_s): ~1230 cm⁻¹ (Raman active)[3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented:

A. Reaction of Barium Hydroxide (B78521) with Hydrocyanic Acid: [4]

This is the most common laboratory-scale synthesis.

-

Reaction: Ba(OH)₂ + 2HCN → Ba(CN)₂ + 2H₂O

-

Procedure: A solution of barium hydroxide is carefully neutralized with hydrocyanic acid. The resulting this compound can be crystallized from the solution. Due to the extreme toxicity of hydrogen cyanide, this procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions.

B. High-Temperature Synthesis: [5]

This method is more suited for industrial-scale production.

-

Reaction: BaCO₃ + C + N₂ → Ba(CN)₂ + CO

-

Procedure: A mixture of barium carbonate and carbon is heated to high temperatures in a nitrogen atmosphere. To prevent the melting of barium carbonate before the reaction, a quantity of bibarytic silicate (B1173343) can be added to create a mixture that is infusible at the reaction temperature.

Characterization Methods

A. X-ray Diffraction (XRD):

Single-crystal or powder X-ray diffraction is the definitive method for determining the crystal structure and precise bond lengths in solid this compound.

-

Procedure: A crystalline sample of Ba(CN)₂ is irradiated with X-rays. The diffraction pattern is collected and analyzed, often using Rietveld refinement for powder samples, to determine the lattice parameters, space group, and atomic positions. From these data, the Ba-N and C-N bond lengths and angles can be accurately calculated.

B. Vibrational Spectroscopy (Infrared and Raman):